molecular formula C14H12O6 B3337871 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid CAS No. 832737-69-6

5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid

Cat. No.: B3337871
CAS No.: 832737-69-6
M. Wt: 276.24 g/mol
InChI Key: AOXJWRUSHQJOPV-UHFFFAOYSA-N
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Description

5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid is an organic compound with a complex structure that includes a furan ring, a carboxylic acid group, and a methoxycarbonyl phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylic acid group: This step often involves the oxidation of an aldehyde or alcohol group to a carboxylic acid.

    Attachment of the methoxycarbonyl phenoxy methyl group: This step can be carried out through an esterification reaction, where a phenol derivative reacts with a methoxycarbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the methoxycarbonyl group can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include furan-2,5-dicarboxylic acid or other oxidized derivatives.

    Reduction: Products may include 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-aldehyde or 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-ol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxy derivatives.

Scientific Research Applications

5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: It can be used in the production of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The furan ring and the methoxycarbonyl phenoxy methyl group can interact with various molecular targets, affecting pathways involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-aldehyde
  • 5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-ol
  • Furan-2,5-dicarboxylic acid

Uniqueness

5-{[4-(Methoxycarbonyl)phenoxy]methyl}furan-2-carboxylic acid is unique due to the presence of both a furan ring and a methoxycarbonyl phenoxy methyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-[(4-methoxycarbonylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-18-14(17)9-2-4-10(5-3-9)19-8-11-6-7-12(20-11)13(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXJWRUSHQJOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180116
Record name 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-69-6
Record name 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[4-(Methoxycarbonyl)phenoxy]methyl]-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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